molecular formula C28H47NO8 B1677795 Pikromycin CAS No. 19721-56-3

Pikromycin

Cat. No.: B1677795
CAS No.: 19721-56-3
M. Wt: 525.7 g/mol
InChI Key: UZQBOFAUUTZOQE-VSLWXVDYSA-N
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Description

Albomycin is a natural antibiotic produced by Gram-positive Actinomyces subtropicus bacteria. It was first identified in the early 1950s by Russian biologist Georgii Frantsevich Gause. Albomycin exists as iron complexes in nature and is known for its potent antimicrobial properties against both Gram-negative and Gram-positive bacteria .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic strategy also involves a Pummerer reaction for nucleobase modification .

Industrial Production Methods: Albomycin is challenging to synthesize on an industrial scale due to its complex structure. advancements in synthetic methodologies have enabled the production of bioactive albomycin analogs .

Chemical Reactions Analysis

Types of Reactions: Albomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to enhance its antimicrobial properties.

Common Reagents and Conditions: Common reagents used in the synthesis of albomycin include aldehydes, ketones, and sulfur-containing compounds. Reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired chemical transformations .

Major Products: The major products formed from these reactions are bioactive albomycin analogs that exhibit potent antimicrobial activities against a range of bacterial pathogens .

Scientific Research Applications

Albomycin has several scientific research applications, including:

Comparison with Similar Compounds

    Grisein: Another naturally occurring sideromycin with similar antimicrobial properties.

    Ferrichrome: A siderophore that shares structural similarities with albomycin.

Uniqueness: Albomycin is unique due to its potent inhibitory activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its “Trojan horse” mechanism of action and specific inhibition of seryl-tRNA synthetases distinguish it from other antibiotics .

Properties

IUPAC Name

(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBOFAUUTZOQE-VSLWXVDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026584
Record name Picromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19721-56-3
Record name Pikromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19721-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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